molecular formula C10H8ClN3 B1354474 6-chloro-N-phenylpyrazin-2-amine CAS No. 642459-03-8

6-chloro-N-phenylpyrazin-2-amine

Cat. No. B1354474
M. Wt: 205.64 g/mol
InChI Key: IMACCNVRJOXLEO-UHFFFAOYSA-N
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Patent
US08329737B2

Procedure details

A solution of 2,6-dichloropyrazine (1 g, 62 mmol) and aniline (1.25 g, 13.4 mmol) in ethoxyethanol (20 mL) containing DIPEA (2.5 mL, 13.4 mmol) was heated at reflux for 3 days under N2. The solution was concentrated under reduced pressure and the residue dissolved in EtOAc (50 mL) and washed successively with H2O (50 mL), 1M HCl (2×50 mL), H2O (50 mL) and brine (50 mL). After drying (Na2SO4) the solvent was removed under reduced pressure and the residue chromatographed eluting with EtOAc-hexane (20:80-50:50) to separate pure product from the lower fractions (230 mg, 17%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CCN(C(C)C)C(C)C>C(OC(O)C)C>[Cl:8][C:4]1[N:3]=[C:2]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
1.25 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days under N2
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc (50 mL)
WASH
Type
WASH
Details
washed successively with H2O (50 mL), 1M HCl (2×50 mL), H2O (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4) the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed
WASH
Type
WASH
Details
eluting with EtOAc-hexane (20:80-50:50)
CUSTOM
Type
CUSTOM
Details
to separate pure product from the lower fractions (230 mg, 17%)

Outcomes

Product
Name
Type
Smiles
ClC1=CN=CC(=N1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.